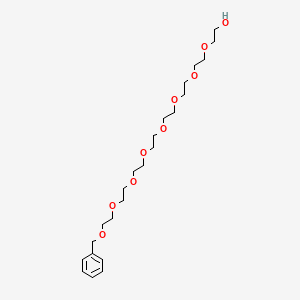

1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol is a chemical compound with the molecular formula C23H40O9. It is characterized by its long polyether chain and phenyl group, making it a unique molecule with various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol can be synthesized through a series of etherification reactions. The process typically involves the reaction of phenol with ethylene oxide in the presence of a base catalyst to form the polyether chain . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher yields .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol undergoes various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The polyether chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted polyether compounds.

Applications De Recherche Scientifique

1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Employed in the study of membrane proteins and their interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of specialty polymers and surfactants.

Mécanisme D'action

The mechanism by which 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol exerts its effects involves its interaction with various molecular targets. The polyether chain allows it to interact with hydrophobic regions of proteins and membranes, while the phenyl group can engage in π-π interactions with aromatic residues . These interactions can modulate the activity of membrane-bound enzymes and receptors, influencing cellular processes .

Comparaison Avec Des Composés Similaires

1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol: Similar structure but with an additional ether unit.

1-Phenyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxanonatetracontan-49-ol: A much longer polyether chain.

Uniqueness: 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic interactions. This makes it particularly useful in applications requiring amphiphilic properties .

Activité Biologique

1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol (commonly referred to as PEG8-phenyl alcohol) is a polyether compound characterized by a long hydrophilic chain and a phenyl group. Its unique structure has garnered interest in various biological applications, particularly in drug delivery systems and as a potential therapeutic agent due to its favorable physicochemical properties.

- Molecular Formula : C23H40O9

- Molecular Weight : 432.56 g/mol

- CAS Number : 57437703

- Solubility : Highly soluble in water due to the presence of multiple ether linkages.

Antioxidant Properties

Studies indicate that compounds with similar structures exhibit significant antioxidant activities. The presence of the phenyl group enhances the ability of the molecule to scavenge free radicals. In vitro assays have demonstrated that this compound can inhibit lipid peroxidation in cellular models.

Cytotoxicity and Antitumor Activity

Research has shown that PEG8-phenyl alcohol exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : In a study involving human breast cancer cells (MCF-7), treatment with PEG8-phenyl alcohol resulted in a significant reduction in cell viability (up to 70% at higher concentrations) compared to control groups.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 30 |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models of inflammation (e.g., carrageenan-induced paw edema), PEG8-phenyl alcohol administration led to a marked decrease in edema formation.

The biological activity of PEG8-phenyl alcohol is attributed to its ability to modulate signaling pathways involved in oxidative stress and inflammation. It is hypothesized that the compound interacts with cellular membranes due to its amphiphilic nature, facilitating the uptake of other therapeutic agents.

Applications in Drug Delivery

Due to its solubility and biocompatibility, PEG8-phenyl alcohol is being explored as a carrier for hydrophobic drugs. Its ability to enhance the solubility and stability of these drugs can potentially lead to improved therapeutic outcomes.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O9/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5,24H,6-22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJXPXAFUAPRSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726421 |

Source

|

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477775-73-8 |

Source

|

| Record name | 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.